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Compound of Interest

Compound Name: Amg 579

Cat. No.: B605410

AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), demonstrated
a promising preclinical profile for the treatment of schizophrenia. However, its clinical
development was halted, as the Phase 1 trial was terminated, and no clinical data has been
made publicly available. This guide provides a comprehensive overview of the available
preclinical data for AMG 579 and discusses the discontinuation of its clinical investigation.

Preclinical Data Summary

Preclinical evaluation of AMG 579 revealed its high potency in inhibiting the PDE10A enzyme
and its efficacy in animal models relevant to schizophrenia.

Table 1: Preclinical Profile of AMG 579
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Parameter

Data

Mechanism of Action

Potent and selective inhibitor of
phosphodiesterase 10A (PDEL10A).[1][2][3][4]

In Vitro Potency (IC50)

0.1 nM[1][3]

In Vivo Efficacy Model

Phencyclidine-induced locomotor activity (PCP-
LMA) model in rats.[1][2][3]

In Vivo Efficacy Results

Statistically significant reduction of PCP-induced
behavior in rats.[1][3] The minimum effective

dose was determined to be 0.3 mg/kg.[1][3]

In Vivo Target Occupancy

AMG 579 demonstrated dose-dependent target
occupancy in the central nervous system.[2] At a
dose of 10 mg/kg, it achieved 86-91%
occupancy of PDE10A in the brain.[2]

Pharmacokinetics

Showed superior oral bioavailability of 72% in
dogs and favorable pharmacokinetic profiles in

multiple preclinical species.[1][2][3]

Signaling Pathway and Experimental Workflow
Figure 1: Simplified Signaling Pathway of PDE10A

Inhibition
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Caption: AMG 579 inhibits PDE10A, leading to increased cCAMP levels.

Figure 2: Preclinical In Vivo Experimental Workflow

Sprague-Dawley rats dosed orally with AMG 579 (0.1, 0.3, 1, and 3 mg/kg) or vehicle

'

Phencyclidine (PCP) administered 1 hour post-dose

i

Locomotor activity quantified as beam breaks over a 2-hour period

'

Comparison of locomotor activity between AMG 579 and vehicle groups
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Caption: Workflow for the PCP-induced locomotor activity model.

Experimental Protocols
In Vitro PDE10A Inhibition Assay

The half-maximal inhibitory concentration (IC50) of AMG 579 against PDE10A was determined
using a biochemical assay. This typically involves incubating the PDE10A enzyme with its
substrate, cyclic adenosine monophosphate (CAMP), in the presence of varying concentrations
of AMG 579. The inhibition of cCAMP hydrolysis to adenosine monophosphate (AMP) is
measured to determine the IC50 value.

In Vivo Phencyclidine-Induced Locomotor Activity (PCP-
LMA) Model

This preclinical model is used to assess the potential antipsychotic activity of a compound.
¢ Animals: Adult male Sprague-Dawley rats (250-280 g) were used.[3]

e Dosing: Animals were orally administered AMG 579 at doses of 0.1, 0.3, 1, and 3 mg/kg, or a
vehicle control.[3]

« Induction of Hyperlocomotion: One hour after dosing, rats were administered PCP to induce
hyperlocomotion, a behavioral phenotype considered relevant to psychosis.

o Measurement of Locomotor Activity: The locomotor activity of the rats was quantified by the
number of beam breaks in an automated monitoring system over a 2-hour period.[3]

» Efficacy Endpoint: A statistically significant reduction in the number of beam breaks in the
AMG 579-treated groups compared to the vehicle-treated group indicated efficacy.

Clinical Development and Discontinuation

AMG 579 entered a Phase 1 clinical trial (NCT01568203) to assess its safety, tolerability, and
pharmacokinetics in healthy volunteers and patients with stable schizophrenia or
schizoaffective disorder.[1] However, this study was terminated. The reasons for the trial's
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termination have not been publicly disclosed, and no clinical data or outcomes from this study
are available.

Comparison of Preclinical and Clinical Data

A direct comparison between the preclinical findings and clinical outcomes for AMG 579 is not
possible due to the absence of any reported clinical data. The preclinical data package for

AMG 579 was strong, demonstrating high potency, in vivo efficacy in a relevant disease model,
and favorable pharmacokinetic properties, which supported its advancement into clinical trials.

The discontinuation of the Phase 1 trial suggests that the promising preclinical results did not
translate into a viable clinical candidate. Potential reasons for this translational failure could
include, but are not limited to:

o Unfavorable safety or tolerability profile in humans: The compound may have produced
adverse effects in humans that were not observed in preclinical animal studies.

o Suboptimal pharmacokinetic properties in humans: The absorption, distribution, metabolism,
and excretion (ADME) profile of AMG 579 in humans may have been different from that in
animals, leading to insufficient target engagement or other issues.

o Lack of efficacy in the human population: The biological mechanisms underlying the PCP-
induced hyperlocomotion in rats may not adequately represent the complex pathophysiology
of schizophrenia in humans.

In conclusion, while the preclinical data for AMG 579 was encouraging, its clinical development
was not successful. The lack of publicly available clinical data prevents a detailed analysis of
the specific reasons for this outcome. This case highlights the significant challenges inherent in
the translation of preclinical findings to clinical success in the development of new medicines
for complex neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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